molecular formula C12H12N2O4S B2523636 N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide CAS No. 896296-76-7

N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2523636
CAS No.: 896296-76-7
M. Wt: 280.3
InChI Key: WSOMOKCSFNCGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a benzamide group substituted with a methylsulfonyl group and a 5-methylisoxazole moiety. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide typically involves the following steps:

    Formation of the 5-methylisoxazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The nitrile oxide can be generated in situ from an oxime and a chlorinating agent.

    Introduction of the benzamide group: The 5-methylisoxazole can be reacted with 3-(methylsulfonyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the isoxazole ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 5-carboxyisoxazole derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Isoxazole derivatives are known for their potential as anticancer, antibacterial, and anti-inflammatory agents. This compound can be explored for its therapeutic potential in these areas.

    Biological Studies: It can be used as a probe to study the biological pathways and molecular targets associated with isoxazole derivatives.

    Chemical Biology: The compound can be used in chemical biology to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets in biological systems. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The benzamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.

    Muscimol: A psychoactive compound with an isoxazole ring.

    Ibotenic Acid: A neurotoxin with an isoxazole ring.

Uniqueness

N-(5-methylisoxazol-3-yl)-3-(methylsulfonyl)benzamide is unique due to the presence of the methylsulfonyl group, which can enhance its solubility and bioavailability compared to other isoxazole derivatives. The combination of the isoxazole ring with the benzamide group also provides a unique scaffold for exploring diverse biological activities.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-8-6-11(14-18-8)13-12(15)9-4-3-5-10(7-9)19(2,16)17/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOMOKCSFNCGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.